

Application Notes and Protocols: Iridium-Catalyzed Carbonylation of Methanol to Acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iridium acetate*

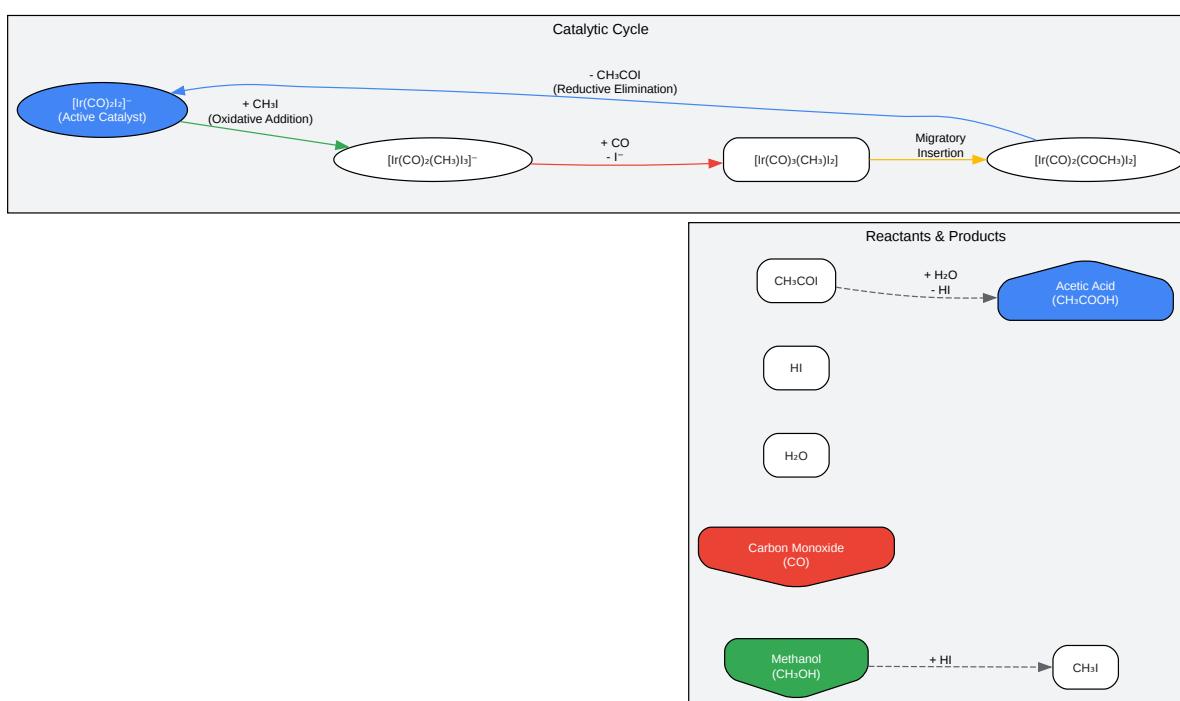
Cat. No.: *B8821325*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol to produce acetic acid is a cornerstone of industrial organic chemistry. The Cativa™ process, which utilizes an iridium-based catalyst system, represents a significant advancement over the older rhodium-based Monsanto process.^[1] This technology offers higher reaction rates, greater stability at low water concentrations, and reduced formation of byproducts, making it a more efficient and economical choice for acetic acid production.^{[2][3]}


These application notes provide a comprehensive overview of the iridium-catalyzed carbonylation of methanol, including detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the catalytic cycle and experimental workflow.

Catalytic Cycle and Mechanism

The catalytic cycle of the iridium-catalyzed carbonylation of methanol, often referred to as the Cativa process, involves a series of key steps. The active catalyst is an anionic iridium(I) complex, $[\text{Ir}(\text{CO})_2\text{I}_2]^-$. The cycle begins with the oxidative addition of methyl iodide to this complex, forming an octahedral iridium(III) species. Following a ligand exchange of iodide for carbon monoxide, a migratory insertion of a carbonyl group into the iridium-methyl bond occurs.

The cycle is completed by the reductive elimination of acetyl iodide, which then hydrolyzes to produce acetic acid and regenerates the active catalyst.[\[1\]](#)

Promoters, such as ruthenium or indium compounds, play a crucial role in accelerating the catalytic cycle.[\[4\]](#) They are thought to facilitate the removal of an iodide ligand from the iridium center, which in turn promotes the migratory insertion of carbon monoxide, the rate-determining step of the reaction.[\[4\]](#)

[Click to download full resolution via product page](#)**Diagram 1:** Catalytic cycle of iridium-catalyzed methanol carbonylation.

Data Presentation

The efficiency of the iridium-catalyzed carbonylation of methanol is influenced by several factors, including carbon monoxide partial pressure, the presence and concentration of promoters, and the water concentration in the reaction medium. The following tables summarize key quantitative data from various studies.

Table 1: Effect of CO Partial Pressure on Carbonylation Rate[5]

Total Pressure (barg)	CO Partial Pressure (bar)	Carbonylation Rate (mol dm ⁻³ h ⁻¹)
40	25.5	10.1
28	13.5	10.4
22	7.5	8.2
18	3.5	5.3

Reaction conditions: 190°C, 1500 rpm, methyl acetate (648 mmol), water (943 mmol), acetic acid (1258 mmol), methyl iodide (62 mmol), and H₂IrCl₆ (1.56 mmol).[5]

Table 2: Effect of Various Promoters on Carbonylation Rate[5]

Promoter	Promoter:Iridium Molar Ratio	Carbonylation Rate (mol dm ⁻³ h ⁻¹)
None	-	8.2
L ₁ I	1:1	4.3
Bu ₄ NI	1:1	2.7
Ru(CO) ₄ I ₂	5:1	21.6
Os(CO) ₄ I ₂	5:1	18.6
Re(CO) ₅ Cl	5:1	9.7
W(CO) ₆	5:1	9.0
ZnI ₂	5:1	11.5
CdI ₂	5:1	14.7
HgI ₂	5:1	11.8
Gal ₃	5:1	12.7
InI ₃	5:1	14.8
InI ₃ /Ru(CO) ₄ I ₂	5:1:1	19.4
ZnI ₂ /Ru(CO) ₄ I ₂	5:1:1	13.1
Reaction conditions as in Table 1. ^[5]		

Table 3: Effect of Water Concentration on Carbonylation Rate with a Ruthenium Promoter^[6]

Run	Water Concentration (wt%)	Carbonylation Rate at 8% Conversion (mol/min x 1000)	Carbonylation Rate at 20% Conversion (mol/min x 1000)
17	4	-	9.3
10	5.5	-	15.22
18	8	-	10.13

Reaction conditions:

190°C, 28 barg, 1000

rpm, with Ir-Ru

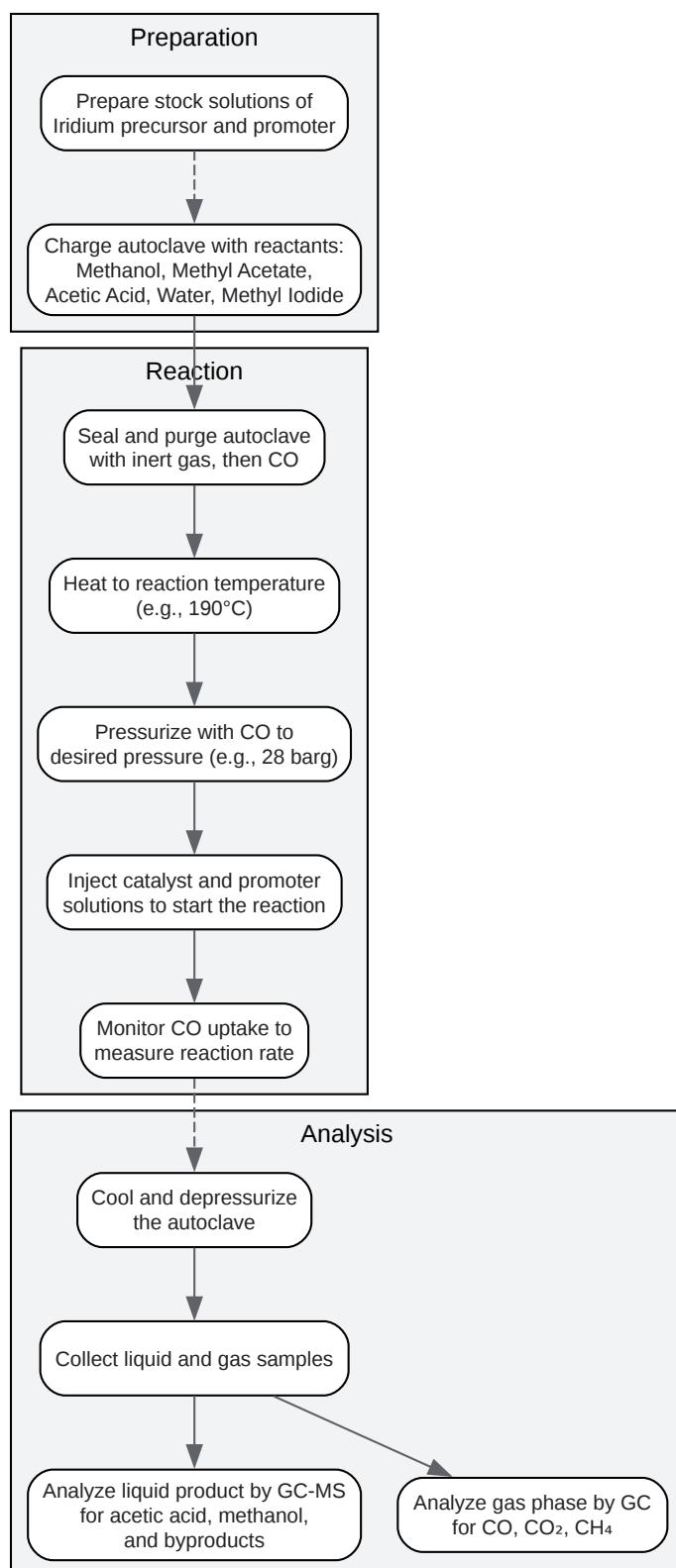
catalyst.[\[6\]](#)

Table 4: Continuous Process Data - Carbonylation Rate and Byproduct Formation[\[5\]](#)

[Ir] (ppm)	[Ru] (ppm)	Tem p (°C)	[MeI] (wt%)	[MeO Ac] (wt%)	[H ₂ O]]	CO Parti al Pres sure (bar)	Carb onyl ation Rate (mol dm ⁻³ h ⁻¹)	CO ₂ Make (mol/ h)	CH ₄ Make (mol/ h)	Propi onic Acid Make (ppm)
1600	-	190	8.4	30	4.0	10.0	11	0.05	0.02	150
3240	-	190	8.4	30	4.0	8.1	17	0.12	0.05	400

Experimental Protocols

The following protocols provide a general framework for conducting iridium-catalyzed methanol carbonylation experiments.


Catalyst Preparation

A common precursor for the iridium catalyst is hexachloroiridic acid (H₂IrCl₆).[\[5\]](#) In a typical laboratory-scale experiment, a stock solution of the iridium precursor is prepared in a mixture of

acetic acid and water. The promoter, if used, can be added directly to the reactor or as a stock solution.

Experimental Workflow

The following diagram illustrates a typical workflow for a batch autoclave experiment.

[Click to download full resolution via product page](#)**Diagram 2:** General experimental workflow for batch methanol carbonylation.

Detailed Experimental Protocol (Batch Autoclave)

This protocol is adapted from literature procedures for a laboratory-scale batch reaction.[\[5\]](#)

- **Reactor Preparation:** A high-pressure autoclave (e.g., 300 mL capacity) equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and a heating system is used.
- **Charging the Reactor:** The autoclave is charged with the following reactants:
 - Methanol
 - Methyl acetate
 - Acetic acid (as solvent)
 - Water
 - Methyl iodide (as a promoter)
- **Sealing and Purging:** The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with carbon monoxide.
- **Heating and Pressurizing:** The stirred reactor is heated to the desired reaction temperature (e.g., 190°C). Once at temperature, it is pressurized with carbon monoxide to the desired total pressure (e.g., 28 barg).
- **Initiating the Reaction:** The reaction is initiated by injecting the iridium catalyst precursor solution (e.g., H_2IrCl_6 in acetic acid/water) and the promoter solution (if applicable) into the autoclave.
- **Monitoring the Reaction:** The reaction progress is monitored by measuring the uptake of carbon monoxide from a reservoir of known volume. The carbonylation rate can be calculated from the rate of CO consumption.
- **Product Analysis:** After the reaction is complete or has proceeded for a desired time, the autoclave is cooled and depressurized. Liquid samples are collected and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of acetic acid, unreacted methanol, methyl acetate, and any byproducts such

as propionic acid. Gas samples can also be analyzed by GC to determine the composition of the headspace gas (CO, CO₂, CH₄).

Conclusion

The iridium-catalyzed carbonylation of methanol is a highly efficient and robust process for the industrial production of acetic acid. Understanding the key reaction parameters, the role of promoters, and the underlying catalytic mechanism is essential for process optimization and the development of next-generation catalysts. The data and protocols presented here provide a valuable resource for researchers and professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cativa process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Iridium-Catalyzed Carbonylation of Methanol to Acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8821325#iridium-acetate-catalyzed-carbonylation-of-methanol-to-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com